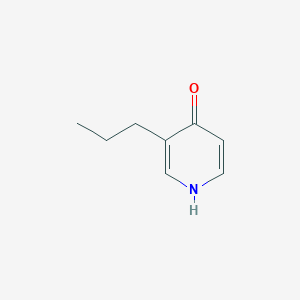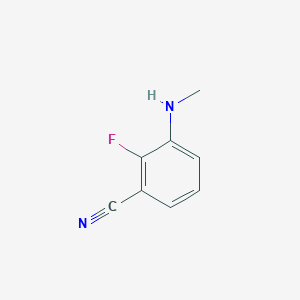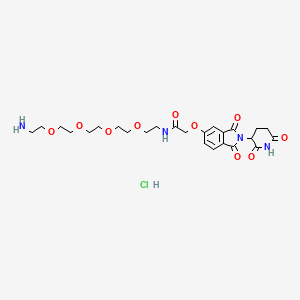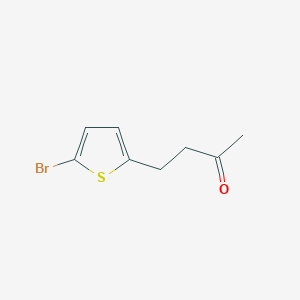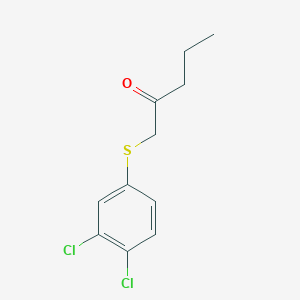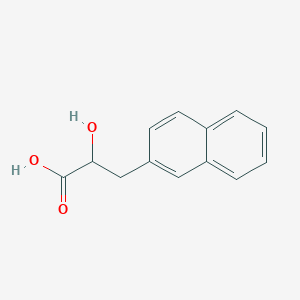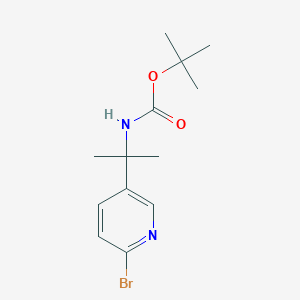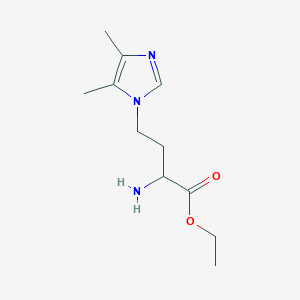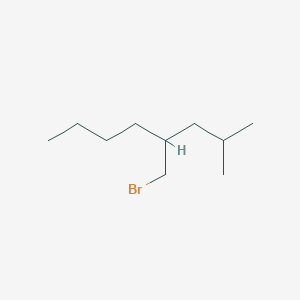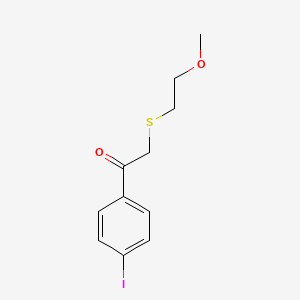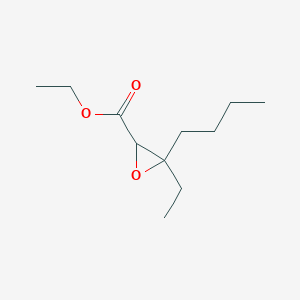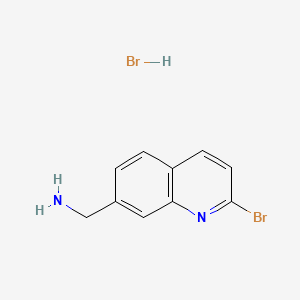
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide typically involves the bromination of quinoline derivatives followed by amination. One common synthetic route includes the bromination of 2-quinolinecarboxaldehyde to form 2-bromoquinoline, which is then subjected to reductive amination with methanamine to yield the desired product . Industrial production methods often employ palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Analyse Chemischer Reaktionen
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide include other quinoline derivatives such as:
2-Bromoquinoline: A precursor in the synthesis of various quinoline-based compounds.
7-Quinolinemethanamine: Another derivative with potential biological activities.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H10Br2N2 |
|---|---|
Molekulargewicht |
318.01 g/mol |
IUPAC-Name |
(2-bromoquinolin-7-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-10-4-3-8-2-1-7(6-12)5-9(8)13-10;/h1-5H,6,12H2;1H |
InChI-Schlüssel |
KFIOYCUXDZDYHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)CN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



